molecular formula C6H6N2O3 B13025092 6-Methyl-4-nitropyridin-2(1H)-one

6-Methyl-4-nitropyridin-2(1H)-one

Cat. No.: B13025092
M. Wt: 154.12 g/mol
InChI Key: XSFPZYBOJWUEEM-UHFFFAOYSA-N
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Description

6-Methyl-4-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 6-methylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Methyl-4-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

    Oxidation: 6-Carboxy-4-nitropyridin-2(1H)-one.

Scientific Research Applications

6-Methyl-4-nitropyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyridin-2(1H)-one: Lacks the methyl group at the 6th position.

    6-Methylpyridin-2(1H)-one: Lacks the nitro group at the 4th position.

    4-Aminopyridin-2(1H)-one: Contains an amino group instead of a nitro group at the 4th position.

Uniqueness

6-Methyl-4-nitropyridin-2(1H)-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

6-methyl-4-nitro-1H-pyridin-2-one

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-6(9)7-4/h2-3H,1H3,(H,7,9)

InChI Key

XSFPZYBOJWUEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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